![molecular formula C17H20O4 B6603313 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate CAS No. 2344678-73-3](/img/structure/B6603313.png)
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate, also known as BESD, is a novel dicarboxylate compound with potential applications in the pharmaceutical and medical fields. It is a structurally unique compound that is composed of two spirocyclic rings with a benzyl group and an ethyl group attached to the central carbon. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
The unique structure of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has made it a target for further scientific research. The compound has been studied for its potential applications in the pharmaceutical and medical fields, such as the development of new drugs or therapeutic agents. It has also been investigated as a potential anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells. Additionally, 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been studied for its potential as a novel insecticide, as it has been shown to be effective against certain species of insects.
Mechanism of Action
The mechanism of action of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate is still under investigation, but it is thought to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the activity of certain receptors, such as the vanilloid receptor (TRPV1) and the serotonin receptor (5-HT3). Additionally, 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells and to reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated that 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate can reduce pain and inflammation, as well as reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The unique structure of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate makes it an ideal compound for laboratory experiments. It has been shown to be stable in a variety of conditions and is easily synthesized using a variety of methods. Additionally, it has a low toxicity and is not likely to cause any adverse effects in humans. However, 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate is not yet approved for use in humans and further research is needed to determine its safety and efficacy.
Future Directions
The potential applications of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate are vast and there are many possible future directions for research. One possible direction is to further investigate its potential as an anti-inflammatory agent and to develop new drugs or therapeutic agents based on its structure. Additionally, further research could be done to explore its potential as an insecticide and to understand its mechanism of action. Finally, studies could be conducted to evaluate the safety and efficacy of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate in humans and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been studied extensively and several methods have been developed to produce the compound. One method involves the reaction of 1-ethyl-2-methyl-3-propyl-1,3-dioxolane with benzyl bromide and ethyl bromide in the presence of a base, such as sodium hydroxide. The reaction proceeds in two steps, first forming an intermediate compound which is then rearranged to form the desired product. Other methods of synthesis have also been developed, such as the reaction of 1-ethyl-2-methyl-3-propyl-1,3-dioxolane with the corresponding bromides in the presence of a palladium catalyst.
properties
IUPAC Name |
5-O-benzyl 2-O-ethyl spiro[2.3]hexane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-16(19)14-10-17(14)8-13(9-17)15(18)21-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQNCFFOROIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

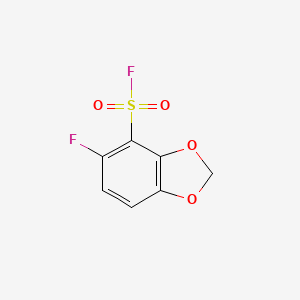

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)
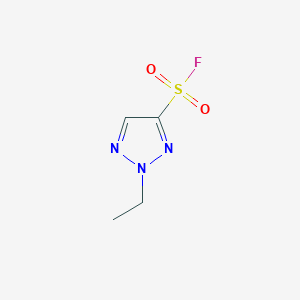



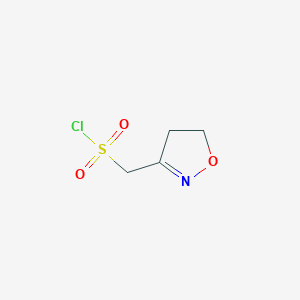
![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
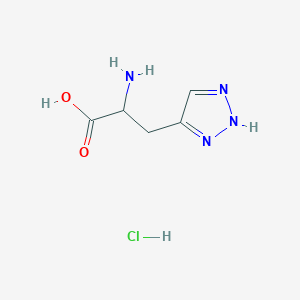
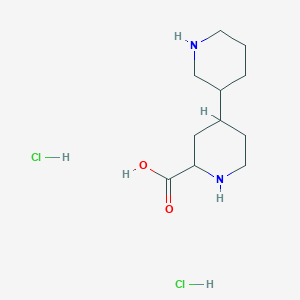
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)